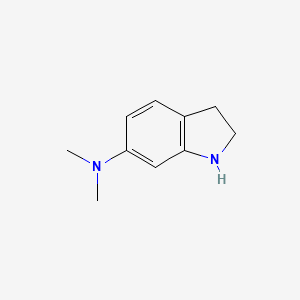

N,N-dimethylindolin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-indol-6-amine |

InChI |

InChI=1S/C10H14N2/c1-12(2)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,5-6H2,1-2H3 |

InChI Key |

SUWHBCHWYCTRML-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(CCN2)C=C1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N,n Dimethylindolin 6 Amine and Its Derivatives

Established Synthetic Routes to Substituted Indolines

The construction of the substituted indoline (B122111) framework is a critical step in the synthesis of N,N-dimethylindolin-6-amine. The primary approach involves the formation of the indoline ring system followed by the introduction or modification of the amino substituent at the 6-position.

Reduction of Nitro-Substituted Indoles to Aminoindoles

A common and effective strategy for introducing an amino group onto the indoline scaffold begins with the corresponding nitro-substituted indole (B1671886). The subsequent reduction of the nitro group to a primary amine is a key transformation that can be achieved through several reliable methods. mdpi.comorganic-chemistry.orgnih.gov This aminoindole can then be further modified to yield the desired N,N-dimethylated product.

Catalytic hydrogenation is a widely employed and environmentally benign method for the reduction of nitro groups. mdpi.com This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. mdpi.comacs.org The reaction is often carried out in a suitable solvent like ethanol (B145695) or methanol. acs.orggoogle.com The process is highly efficient and generally provides clean conversion to the corresponding aminoindole with high yields. mdpi.com For instance, the reduction of 6-nitroindole (B147325) to 6-aminoindole (B160974) has been successfully achieved using Raney nickel and hydrogen. acs.org Similarly, rhodium catalysts have also demonstrated high efficiency in the hydrogenation of nitro compounds. mdpi.com

Table 1: Catalytic Hydrogenation of Nitroindoles

| Starting Material | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 6-Nitroindole | Raney Nickel | H₂ | Methanol | Not specified | 6-Aminoindole | 65 | acs.org |

| 7-Nitroindole | Rh/Al₂O₃-Al | H₂O | Not specified | 25 | 7-Aminoindole | 100 | mdpi.com |

This table provides examples of catalytic hydrogenation for the synthesis of aminoindoles.

An alternative to using hydrogen gas is catalytic transfer hydrogenation, which often employs hydrazine (B178648) hydrate (B1144303) as a hydrogen source in the presence of a palladium catalyst. organic-chemistry.orgnih.govresearchgate.net This method offers advantages in terms of handling and safety. The reaction is typically carried out by refluxing the nitroindole with hydrazine hydrate and a catalytic amount of Pd/C in a solvent like methanol. organic-chemistry.orgnih.gov This approach has been shown to be highly efficient and selective for the reduction of nitroarenes, including nitroindoles, to their corresponding anilines. organic-chemistry.orgnih.govnih.gov For example, 6-nitroindole can be reduced to 6-aminoindole in good yield using hydrazine and Raney nickel. acs.org

Table 2: Hydrazine and Palladium-Mediated Reduction of Nitroindoles

| Starting Material | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 6-Nitroindole | Raney Nickel | Hydrazine | Methanol | Not specified | 6-Aminoindole | 76 | acs.org |

This table illustrates the use of hydrazine in the reduction of nitro compounds to amines.

N-Alkylation and N,N-Dialkylation of Indoline Amines

Once the primary amino group is installed at the 6-position of the indoline ring, the final step to obtain this compound is the N,N-dialkylation of this primary amine. nih.gov This can be accomplished through various alkylation strategies.

Direct alkylation of the primary amine with an alkyl halide, such as methyl iodide, is a classical method for forming N-alkyl bonds. dtic.milcore.ac.ukamazonaws.com The reaction proceeds through a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. princeton.edu To drive the reaction to completion and to neutralize the hydrohalic acid byproduct, a base is typically added. dtic.mil However, controlling the degree of alkylation to achieve selective N,N-dimethylation without the formation of the quaternary ammonium (B1175870) salt can be challenging. masterorganicchemistry.commonash.edu The use of sterically hindered bases can sometimes improve the selectivity of this reaction. dtic.mil

Reductive amination is a highly versatile and widely used one-pot method for the N-alkylation of amines. masterorganicchemistry.comwikipedia.org This process involves the reaction of the primary amine with a carbonyl compound, in this case, formaldehyde (B43269), to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N,N-dimethylated amine. scirp.orgresearchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comresearchgate.net This method is often preferred over direct alkylation due to its higher selectivity and milder reaction conditions. masterorganicchemistry.comscirp.org The reaction can often be carried out in aqueous environments, which is an advantage for certain substrates. scirp.org

Table 3: Reductive Amination for N-Methylation

| Amine Substrate | Carbonyl Source | Reducing Agent | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Primary Amines | Formaldehyde | NaBH₃CN | Methanol | One-pot, high selectivity | masterorganicchemistry.com |

| Amines | Formaldehyde | NaBH₄ / Acetic Acid | Not specified | Cost-effective alternative to methyl iodide | researchgate.net |

This table highlights different protocols for the N-methylation of amines via reductive amination.

Methylation with Dimethyl Sulfate (B86663)

The final step in one common pathway to this compound is the exhaustive methylation of the primary amino group of a 6-aminoindoline precursor. Dimethyl sulfate (Me2SO4) is a potent and widely used methylating agent for this purpose due to its high reactivity and affordability. vinyl.huwikipedia.org The reaction involves the nucleophilic attack of the amine's nitrogen atom on the methyl group of dimethyl sulfate, proceeding via an SN2 mechanism. wikipedia.org

The synthesis is typically carried out by treating the 6-aminoindoline substrate with dimethyl sulfate in the presence of a base. The base is crucial for neutralizing the sulfuric acid byproduct and for deprotonating the amine, thereby increasing its nucleophilicity. Common bases include sodium bicarbonate, sodium hydroxide (B78521), or sodium hydride. wikipedia.orgnih.gov The choice of solvent and base can significantly influence reaction efficiency. For instance, methylation of aromatic amines has been successfully performed in aqueous sodium bicarbonate solution. wikipedia.org Alternatively, anhydrous solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can be used, often in combination with stronger bases like sodium hydride. nih.gov To ensure complete dimethylation and avoid mixtures of mono- and dimethylated products, an excess of dimethyl sulfate is often employed. monash.edu

An efficient method for the N-methylation of amino acid derivatives, which can be adapted for aminoindolines, utilizes dimethyl sulfate with sodium hydride and a catalytic amount of water. nih.gov The in-situ generation of highly reactive, dry sodium hydroxide from the reaction of water and sodium hydride accelerates the methylation process significantly compared to using powdered sodium hydroxide directly. nih.gov

Table 1: General Conditions for N-Methylation with Dimethyl Sulfate

| Reagent/Condition | Role/Purpose | Representative Examples |

|---|---|---|

| Methylating Agent | Dimethyl Sulfate (Me₂SO₄) | Source of methyl groups |

| Substrate | 6-Aminoindoline | The precursor to be methylated |

| Base | Sodium Bicarbonate (NaHCO₃), Sodium Hydride (NaH) | Neutralizes acid byproduct, enhances nucleophilicity |

| Solvent | Water, DMF, THF | Reaction medium |

| Stoichiometry | Excess Me₂SO₄ recommended | Drives reaction to completion for dimethylation |

Ring Closure Strategies for Indoline Formation

Palladium-Catalyzed Intramolecular C-H Amination of β-Arylethylamine Substrates

A highly effective strategy for forming the indoline ring is through palladium-catalyzed intramolecular C-H amination. This method involves the cyclization of a β-arylethylamine substrate, where a C-N bond is formed by functionalizing an ortho C(sp²)-H bond on the aromatic ring. nih.govorganic-chemistry.org To facilitate this reaction, the amine nitrogen is typically protected with a directing group, such as a picolinamide (B142947) (PA) moiety. organic-chemistry.orgthieme-connect.com

The reaction proceeds by treating the N-picolinamide-protected β-arylethylamine with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant. organic-chemistry.orgorganic-chemistry.org The picolinamide group acts as a chelating directing group, positioning the palladium catalyst in proximity to the ortho C-H bond, thereby enabling its activation and subsequent amination. thieme-connect.com This approach is noted for its high efficiency, excellent functional group tolerance, and the ability to operate under mild conditions with low catalyst loadings (as low as 0.5 mol%). organic-chemistry.orgthieme-connect.compsu.edu A potential side reaction is the acetoxylation at the C4 position, which can sometimes lower the yield of the desired indoline. thieme-connect.com Upon formation of the indoline, the picolinamide directing group can be readily removed under mild basic conditions. thieme-connect.com

Lanthanide/B(C6F5)3-Promoted Hydroboration Reduction of Indoles

Another key strategy to access the indoline core is through the reduction of a corresponding indole derivative. A novel and efficient method for this transformation involves a hydroboration-reduction sequence promoted by a combination of a lanthanide catalyst and the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. organic-chemistry.orgablesci.comnih.gov

In this reaction, an appropriately substituted indole (e.g., a 6-nitroindole or 6-aminoindole derivative) is treated with a hydroboration agent, typically pinacolborane (HBpin). organic-chemistry.orgablesci.com The catalytic system, which may consist of a lanthanide precursor like Y[N(TMS)₂]₃ and B(C₆F₅)₃, facilitates the reduction of the indole double bond to yield the corresponding indoline. organic-chemistry.org The reaction demonstrates broad applicability to various substituted indoles and provides the products in good yields. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest that the process involves the formation of indole-borane intermediates, with the catalytic system enhancing the efficiency of the hydroboration. organic-chemistry.orgablesci.comnih.gov This method's utility is highlighted by its successful application in large-scale synthesis and its compatibility with further functional group transformations. organic-chemistry.orgnih.gov

Table 2: Comparison of Indole Reduction Methods

| Method | Catalyst System | Key Features |

|---|---|---|

| Lanthanide/B(C₆F₅)₃ Promotion | Y[N(TMS)₂]₃ / B(C₆F₅)₃ | Efficient reduction with pinacolborane; good yields. organic-chemistry.orgablesci.com |

| B(C₆F₅)₃ Catalysis | B(C₆F₅)₃ alone | Catalyzes disproportionation of indoles with hydrosilanes or catecholborane. acs.orgacs.org |

Metal-Free Oxidative Intramolecular Amination of Anilines

To avoid the use of transition metals, metal-free oxidative cyclization methods have been developed. One such prominent strategy is an iodine-mediated intramolecular amination of anilines. nih.govacs.orgorganic-chemistry.org This reaction constructs the indoline ring by forming a C(sp³)-N bond through the simultaneous cleavage of unactivated C(sp³)-H and N-H bonds. nih.govacs.org

The reaction is typically performed by heating an N-acyl protected aniline (B41778) substrate with iodine and an oxidant, such as di-tert-butyl peroxide (DTBP), in the presence of a base like potassium carbonate (K₂CO₃). organic-chemistry.org This approach demonstrates remarkable chemoselectivity, preferentially functionalizing an unactivated C(sp³)-H bond over aromatic C(sp²)-H bonds. nih.govorganic-chemistry.org The method is robust, applicable to a wide range of substrates, and can be performed on a gram scale, making it a practical alternative to metal-catalyzed processes. organic-chemistry.orgnih.govorganic-chemistry.org Mechanistic investigations point towards a radical pathway that involves a nitrogen-centered radical and a subsequent 1,5-hydrogen atom transfer. organic-chemistry.org

Electrochemical Intramolecular C(sp2)-H Amination

A modern and sustainable approach to indoline synthesis is through electrochemical methods. A metal-free electrochemical intramolecular C(sp²)-H amination has been developed, which converts readily available 2-vinyl anilines into indoline derivatives. nih.govorganic-chemistry.orgacs.org This method uses iodine as a redox mediator, avoiding the need for stoichiometric chemical oxidants. organic-chemistry.orgacs.org

The electrosynthesis is carried out in an undivided cell under a constant current. organic-chemistry.org The reaction conditions can be tuned to selectively produce either indolines or indoles. nih.govorganic-chemistry.orgbohrium.com For indoline synthesis, the optimized conditions often involve using tetramethylammonium (B1211777) iodide (Me₄NI) in a mixture of acetonitrile (B52724) and water. organic-chemistry.org This method is characterized by its mild conditions, high efficiency, and excellent functional group tolerance. organic-chemistry.orgacs.org The proposed mechanism involves the electrochemical oxidation of iodide to iodine, which then mediates the cyclization cascade. organic-chemistry.org This process represents a green and efficient strategy for constructing the indoline core. organic-chemistry.orgfigshare.com

Advanced and Specialized Synthetic Approaches

Beyond the core methods, several advanced synthetic strategies have been developed for accessing complex and substituted indoline structures, which could be adapted for the synthesis of this compound derivatives.

One powerful strategy involves the dearomative annulation of N-acylindoles . bohrium.com These reactions functionalize the indole ring, breaking its aromaticity to form the indoline scaffold. Methods include palladium-catalyzed dearomative Heck reactions and visible-light-induced reductive dearomatization, which allow for the construction of indolines with high stereocontrol. bohrium.com

Another advanced technique is the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols. This sigmatropic rearrangement provides a robust method for accessing 2,2-disubstituted indolines, installing a fully substituted carbon center at the C2 position with high fidelity and chirality transfer from an enantioenriched alcohol precursor. uchicago.eduacs.org

For the synthesis of chiral indolines, kinetic resolution (KR) presents a viable pathway. A notable example is the kinetic resolution of 3,3-disubstituted indolines using a chiral phosphoric acid-catalyzed reaction with azodicarboxylates. sciengine.com This method allows for the separation of enantiomers, providing access to optically active indolines bearing C3-quaternary stereocenters. sciengine.com

These specialized approaches offer sophisticated tools for constructing complex indoline architectures, expanding the synthetic chemist's toolbox for targeting specific and structurally diverse derivatives.

One-Pot Cascade Reactions for Indole and Indoline Systems

One-pot cascade reactions represent an efficient and atom-economical approach to synthesizing complex molecular architectures like indolines from simple starting materials. nih.govresearchgate.net These reactions combine multiple transformations in a single reaction vessel, avoiding the need for isolation and purification of intermediates, which saves time, reagents, and solvents. nih.gov

A notable example is the synthesis of fully-substituted hexahydroisoindolinones through a quadruple cascade protocol catalyzed by bifunctional tertiary amine-thioureas. nih.govresearchgate.net This method starts from readily available materials and proceeds under mild conditions to afford the products in good yields and diastereoselectivity. nih.govresearchgate.net The proposed mechanism involves a sequence of Michael additions, an aldol (B89426) reaction, and a final nucleophilic reaction, all facilitated by the bifunctional catalyst. nih.gov

Similarly, multicomponent reactions (MCRs) have been developed for the synthesis of complex indoline derivatives. For instance, a double asymmetric cascade reaction (DACR) catalyzed by a calcium VAPOL phosphate (B84403) complex can produce two different chiral products from three reactants in one pot with high stereocontrol. datapdf.com This highlights the power of cascade reactions to rapidly build molecular complexity. datapdf.com The development of such pot-economic syntheses, where multiple catalytic steps are combined, is a significant advancement in creating more sustainable and efficient chemical processes.

Strategies for Site-Selective Introduction of Substituents (e.g., at C-3 of Indole Precursors)

The site-selective functionalization of indoles is crucial for the synthesis of specific indoline derivatives. While indoles typically undergo electrophilic substitution at the C-3 position, directing functional groups to other positions, particularly the benzene (B151609) core (C4-C7), presents a significant challenge. nih.govresearchgate.net

One effective strategy involves the use of directing groups (DGs) attached to the indole nitrogen. nih.govresearchgate.net For example, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.govresearchgate.net By installing a pivaloyl group at the C3 position, arylation can be directed to the C5 and C4 positions. nih.govresearchgate.net The N-PtBu2 group has also been shown to be effective for various C7-functionalizations, including arylation, olefination, and alkylation. nih.govresearchgate.net

For C-3 functionalization, rhodium(II)-catalyzed reactions of indoles with N-sulfonyl-1,2,3-triazoles can introduce an enamido group specifically at this position. researchgate.net This reaction proceeds through the formal insertion of an α-imino rhodium carbene complex into the C(3)-H bond. researchgate.net Furthermore, catalyst-controlled site-selective C-H functionalization of 3-acyl indoles has been demonstrated. nih.gov A Rh(I)/Ag(I) co-catalyst system promotes a 1,2-acyl translocation followed by C-H functionalization, while an Ir(III)/Ag(I) catalyst system leads to direct C2-functionalization. nih.gov These methods provide a high degree of control over the substitution pattern of the indole nucleus, which is essential for the targeted synthesis of complex indolines.

Synthesis via Amide Reduction with Lithium Aluminum Hydride

The reduction of amides is a fundamental transformation in organic synthesis for the preparation of amines, including indoline derivatives. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting amides to their corresponding amines. orgoreview.commasterorganicchemistry.commasterorganicchemistry.com This method is particularly useful as less reactive hydrides like sodium borohydride (B1222165) (NaBH4) are generally ineffective for this transformation. orgoreview.com

The reduction of a tertiary amide, such as a precursor to this compound, with LiAlH4 would yield the corresponding tertiary amine. orgoreview.commasterorganicchemistry.com The reaction typically proceeds in an ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize any reactive reagents.

The mechanism of amide reduction by LiAlH4 involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating an oxygen-metal species to form a highly reactive iminium ion. A second hydride addition to the iminium ion then furnishes the final amine product. This two-step hydride addition effectively converts the carbonyl group into a methylene (B1212753) group (-CH2-). orgoreview.com

Copper(I)-Catalyzed Intramolecular Amination of Aryl Bromides

Copper-catalyzed C-N bond formation represents a powerful tool for the synthesis of N-heterocycles, including indolines. This approach often involves the intramolecular amination of an aryl halide, providing a direct route to the cyclized product.

One strategy employs a Cu(OAc)2-mediated intramolecular aromatic C-H amination, which is facilitated by a picolinamide-type bidentate directing group. nih.govacs.org This method can proceed even under noble-metal-free conditions and, in some cases, can be made catalytic in copper with the use of MnO2 as a terminal oxidant. nih.govacs.org The mildness of this system allows for the synthesis of electron-rich indoline analogues. nih.govacs.org

Another approach involves a copper-mediated single-electron transfer for the amination of indolines. nsf.govnih.gov This method utilizes copper wire and isopropanol (B130326) to promote the reaction, demonstrating high-yielding aminations regardless of electronic or steric demands. nsf.govnih.gov The proposed mechanism involves the initial reduction of a carbon-bromine bond by a Cu(I) species to form a benzylic-type radical. nsf.gov This radical then adds to a nitroso-nitrogen, ultimately leading to the desired amine product after a series of steps. nsf.gov These copper-based methods offer an effective and often more economical alternative to palladium-catalyzed systems for the synthesis of various indoline structures. acs.org

Transition-Metal-Free Decarboxylative Cyclization Approaches

In recent years, transition-metal-free synthetic methods have gained significant attention due to their potential for reduced cost and toxicity. Decarboxylative cyclization reactions offer an attractive strategy for the formation of cyclic compounds like indolines without the need for transition metal catalysts.

One such approach involves the decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid to synthesize thiodifluorooxindole derivatives. acs.org This reaction proceeds under mild conditions and utilizes stable and readily available starting materials. acs.org The proposed mechanism involves a radical tandem reaction initiated by the decarboxylation of the acetic acid derivative. acs.org

Another transition-metal-free method involves a base-promoted annulation/ring-cleavage/ring-reconstruction cascade reaction to access N-protection free indole-indenones. rsc.org This protocol integrates several steps, including aldol condensation, Michael addition, intramolecular C-C coupling, ring opening, ring closure, and decarboxylation, into a single sequence. rsc.org While these examples lead to oxindole (B195798) and indole-indenone structures, the underlying principles of transition-metal-free decarboxylative cyclization could be adapted for the synthesis of the indoline core. The development of such methods is crucial for more sustainable and environmentally friendly chemical synthesis. nih.gov

Carbamoyl-Directed C-H Functionalization of Indolines

Carbamoyl (B1232498) groups have emerged as effective directing groups for the C-H functionalization of various aromatic and heteroaromatic systems, including indolines. This strategy allows for the selective activation and subsequent modification of specific C-H bonds, providing access to functionalized indoline derivatives that would be difficult to obtain through other means.

Ruthenium-catalyzed C-H functionalization of 1-carbamoylindolines with 7-azabenzonorbornadienes has been shown to afford 7-(1-amino-1,2-dihydronaphthalen-2-yl)indolines. rsc.orgdntb.gov.ua This reaction, which proceeds in the presence of Cu(OAc)2 and AgSbF6, results in the formation of cis-configured products. rsc.org

Similarly, rhodium-catalyzed C-H functionalization of N-carbamoyl indolines with internal alkynes provides a route to fused-ring pyrroloquinolinone analogues. nih.govacs.org This reaction involves the sequential cleavage of the C-H bond at the C7-position of the indoline and the C-N bond of the urea (B33335) motif. nih.govacs.org The carbamoyl group plays a crucial role in directing the metal catalyst to the desired C-H bond, enabling a direct alkenylation/annulation strategy with high efficiency and selectivity. nih.govacs.org These methods highlight the utility of the carbamoyl directing group in achieving site-selective C-H functionalization of the indoline core.

Biocatalytic Routes to Chiral Amines

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral amines, including enantiomerically pure indolines. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity, often under mild conditions.

A significant development in this area is the use of engineered cytochrome P411 enzymes for the intramolecular C(sp3)-H amination of organic azides to construct chiral indolines. nih.govacs.orgcaltech.edu Through directed evolution, a variant named P411-INS-5151 was developed that catalyzes this transformation with good efficiency and enantioselectivity. nih.govacs.orgcaltech.edu This "new-to-nature" enzymatic reaction represents a novel approach to forging the chiral indoline scaffold. nih.govacs.org

Another biocatalytic strategy involves the use of imine reductases. For instance, an imine reductase from Paenibacillus lactis has been used for the efficient synthesis of chiral indolines. dntb.gov.ua These biocatalytic routes often involve the reduction of a prochiral imine or a related precursor to generate the chiral amine. The development of such enzymatic platforms provides a concise and sustainable route for the preparation of valuable chiral N-heterocycles. acs.org

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Dimethylamino Group

The dimethylamino group imparts significant reactivity to the N,N-dimethylindolin-6-amine molecule, primarily due to the lone pair of electrons on the nitrogen atom.

Nucleophilic Characteristics of Tertiary Amines

Tertiary amines, such as this compound, are notable for their nucleophilic properties. The nitrogen atom's lone pair of electrons makes them effective nucleophiles, capable of attacking electron-deficient centers. fiveable.me This characteristic allows them to participate in a variety of chemical transformations, including nucleophilic substitution and addition reactions. fiveable.meyoutube.com

The nucleophilicity of amines generally correlates with their basicity. masterorganicchemistry.com However, steric hindrance can play a significant role. fiveable.me In the case of tertiary amines, the presence of three alkyl groups can sometimes impede their approach to an electrophile, potentially reducing their nucleophilic strength compared to less hindered primary or secondary amines. fiveable.me Despite this, in certain solvents like acetonitrile (B52724), tertiary amines have been observed to be more nucleophilic than comparable secondary amines by one to two orders of magnitude. masterorganicchemistry.com

Table 1: Factors Influencing Amine Nucleophilicity

| Factor | Effect on Nucleophilicity | Rationale |

|---|---|---|

| Basicity | Generally, increased basicity correlates with increased nucleophilicity. masterorganicchemistry.com | A more basic amine has a more available lone pair of electrons. |

| Steric Hindrance | Increased steric bulk around the nitrogen atom decreases nucleophilicity. fiveable.me | Bulky groups hinder the amine's approach to the electrophile. |

| Solvent | The solvent can influence the solubility and reactivity of the amine. masterorganicchemistry.com | Polar solvents can stabilize charged intermediates. |

| Alpha-Effect | The presence of an adjacent atom with a lone pair can enhance nucleophilicity. masterorganicchemistry.com | This effect is not directly applicable to this compound. |

Protonation and Deprotonation Equilibria

Like other amines, this compound can act as a base by accepting a proton to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org The position of this equilibrium is described by the pKa of the conjugate acid. Simple alkylamines typically have pKa values in the range of 9.5 to 11.0. libretexts.org The basicity of the amine is influenced by the electronic properties of the substituents on the nitrogen atom. Alkyl groups are electron-releasing and stabilize the positive charge on the resulting ammonium ion, making the amine more basic than ammonia. libretexts.org

The protonation and deprotonation equilibrium is a fundamental aspect of the chemistry of amines and influences their behavior in acidic and basic media. libretexts.orgresearchgate.net In acidic solutions, the amine will exist predominantly in its protonated, water-soluble salt form. msu.edu

Quaternization Reactions with Methylating Agents

Tertiary amines undergo quaternization, a reaction where the nitrogen atom is further alkylated to form a quaternary ammonium salt. wikipedia.org This reaction, known as the Menshutkin reaction, typically involves the treatment of the tertiary amine with an alkyl halide. wikipedia.orgresearchgate.net Methylating agents such as methyl iodide or dimethyl sulfate (B86663) are commonly used for this purpose. cdnsciencepub.comwikipedia.org

The reaction proceeds via an SN2 mechanism, where the amine's lone pair acts as a nucleophile, attacking the electrophilic carbon of the methylating agent. rsc.org The rate of this reaction is dependent on the nature of the alkylating agent, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The reaction is often carried out in polar solvents. wikipedia.org A mild and efficient method for quaternization involves using methyl iodide and potassium bicarbonate in methanol. cdnsciencepub.com

Table 2: Common Methylating Agents for Quaternization

| Methylating Agent | Chemical Formula | Reactivity |

|---|---|---|

| Methyl Iodide | CH₃I | High |

| Dimethyl Sulfate | (CH₃O)₂SO₂ | High |

Reactivity of the Indoline (B122111) Ring System

The indoline core of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Patterns on the Indoline Core

The indole (B1671886) ring system is highly reactive towards electrophilic aromatic substitution, estimated to be many orders of magnitude more reactive than benzene (B151609). nih.govpearson.com Substitution typically occurs preferentially at the C3 position. researchgate.netic.ac.uk This regioselectivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation formed during the electrophilic attack at this position. ic.ac.uk

While C3 is the most favored position, substitution can also occur at other positions, such as C2, depending on the reaction conditions and the nature of the electrophile. researchgate.net The presence of the dimethylamino group at the 6-position of the indoline ring in this compound is expected to further activate the benzene portion of the ring system towards electrophilic substitution. As an electron-donating group, it will direct incoming electrophiles to the ortho and para positions relative to itself.

Derivatization at the Nitrogen Atom (e.g., N-Acylation, N-Sulfonation)

The tertiary amine functionality of this compound is a key site for chemical modification, readily undergoing reactions such as N-acylation and N-sulfonation. These transformations are fundamental in altering the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent steps.

N-Acylation is a widely employed reaction for the protection of amines or for the introduction of a carbonyl moiety. bath.ac.uk In the case of this compound, acylation can be achieved using various acylating agents like acid chlorides or anhydrides. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. While tertiary amines cannot be acylated to form amides in the same way as primary and secondary amines, they can react with acylating agents under certain conditions, for instance, to form acylammonium salts which can then act as acylating agents themselves or undergo other transformations. The reactivity of the amine can be modulated by the reaction conditions, including the choice of solvent and the presence of a base. mnstate.edu

N-Sulfonation involves the reaction of the amine with a sulfonylating agent, such as a sulfonyl chloride, in the presence of a base. This results in the formation of a sulfonamide. The sulfur trioxide-amine complexes are commonly used for the sulfation of various substrates. nih.gov For instance, the trimethylamine-sulfur trioxide complex (Me3N·SO3) has been effectively used in sulfation reactions. nih.gov The reaction of an amine with a sulfonyl chloride introduces a sulfonyl group to the nitrogen atom, significantly altering the electronic properties of the amine due to the strong electron-withdrawing nature of the sulfonyl group. This modification can influence the regioselectivity of subsequent reactions on the aromatic ring. scribd.com

Functionalization of the Benzenoid Ring

The benzenoid ring of this compound is susceptible to a variety of functionalization reactions, allowing for the introduction of diverse substituents. The inherent electronic properties of the ring, influenced by the amino group, direct the regioselectivity of these transformations.

Electrophilic aromatic substitution (SEAr) is a common pathway for functionalizing benzenoid rings. pdx.edu The amino group is a strongly activating, ortho-, para-director. However, direct functionalization can sometimes be challenging due to the high reactivity which can lead to multiple substitutions. libretexts.org To control the reactivity and achieve selective functionalization, the amino group is often converted to a less activating group, such as an amide, prior to electrophilic substitution. libretexts.org

Recent advances have also explored transition-metal-catalyzed C-H functionalization as a powerful tool for the direct and selective modification of the benzenoid ring. researchgate.net These methods offer alternative strategies to traditional electrophilic substitution and can provide access to substitution patterns that are otherwise difficult to obtain. pdx.edu For example, ruthenium-catalyzed carbamoyl-directed C-H functionalization has been used to introduce substituents at the C7 position of indolines. rsc.org

Reactions Involving C-H Bond Activation

C-H bond activation has emerged as a highly efficient and atom-economical strategy for the functionalization of organic molecules. mt.combeilstein-journals.org In the context of this compound, C-H activation can occur at various positions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are often employed to facilitate C-H activation. mt.comd-nb.info These catalysts can operate through various mechanisms, including oxidative addition and σ-bond metathesis. mt.com The directing group ability of the amine or a modified version of it plays a crucial role in determining the site of C-H activation. For instance, palladium-catalyzed ortho-C(sp²)–H activation of aryl amines can be achieved with the assistance of a directing group. d-nb.infonih.gov

Furthermore, remote C-H activation, where functionalization occurs at a position distal to the directing group, has been achieved using specialized templates. This allows for the selective modification of C-H bonds that are not easily accessible through other methods. nih.gov Organocatalytic C-H activation reactions have also been developed as a metal-free alternative. beilstein-journals.org

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic strategies.

SN2 Alkylation Mechanisms

The nitrogen atom of this compound can act as a nucleophile in SN2 reactions with alkyl halides. ucalgary.ca This reaction leads to the formation of a quaternary ammonium salt. The mechanism involves a backside attack of the nucleophilic amine on the electrophilic carbon of the alkyl halide, resulting in the displacement of the halide leaving group. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentration of both the amine and the alkyl halide. masterorganicchemistry.com However, the direct alkylation of amines can often lead to polyalkylation, as the product amine can also react with the alkyl halide. mnstate.edumasterorganicchemistry.com To achieve monoalkylation, an excess of the amine is often used. mnstate.edu

Reductive Amination Pathways

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. wikipedia.org The process typically involves two steps: the formation of an imine or enamine intermediate, followed by its reduction. libretexts.orglibretexts.org In the context of synthesizing derivatives of this compound, a primary or secondary amine can be reacted with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The reaction is often performed as a one-pot procedure. wikipedia.org

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine. wikipedia.org The subsequent reduction of the imine by a hydride source yields the final amine product. libretexts.orglibretexts.org

Cyclization Mechanisms (e.g., Iodine-Mediated, Palladium-Catalyzed)

Cyclization reactions are pivotal in the synthesis of heterocyclic structures. For derivatives of this compound, both iodine-mediated and palladium-catalyzed cyclizations are important strategies.

Iodine-mediated cyclization often proceeds through an electrophilic mechanism. Molecular iodine can act as an electrophile, activating a double bond or another nucleophilic site within the molecule to initiate cyclization. rsc.orgresearchgate.net In some cases, hypervalent iodine reagents are used to effect oxidative cyclizations. beilstein-journals.org These reactions can lead to the formation of various heterocyclic rings fused to the indoline core. The mechanism can involve the formation of an iodonium (B1229267) ion intermediate, which is then attacked by an internal nucleophile. beilstein-journals.org

Palladium-catalyzed cyclization reactions are highly versatile and have been extensively studied for the synthesis of nitrogen-containing heterocycles. d-nb.info These reactions often involve a C-H activation step, followed by intramolecular bond formation. nih.govresearchgate.net For example, palladium-catalyzed intramolecular C-H amination can be used to construct indoline and carbazole (B46965) frameworks. nih.gov The catalytic cycle typically involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) redox couple. nih.gov In some cases, a Heck-type cyclization can occur, where an aryl or vinyl halide undergoes oxidative addition to a Pd(0) catalyst, followed by intramolecular carbopalladation and β-hydride elimination. vu.nl

Oxidative Amine Reactions

No specific studies on the oxidative amine reactions of this compound have been found. Research on the oxidation of aromatic amines, in general, suggests that the reactivity is influenced by the electron density of the aromatic ring and the nature of the substituents. chemenu.comchemenu.com These reactions can lead to the formation of various products, including azo compounds and quinone-like structures, often through complex reaction pathways. chemenu.com However, without specific studies on this compound, its behavior in oxidative reactions remains uncharacterized.

Radical Reaction Pathways in Amine Alkylation

The involvement of this compound in radical reaction pathways for amine alkylation is not described in the available literature. While radical reactions of indole and indoline derivatives are a known class of reactions, often initiated by photoredox catalysis to create functionalized indolines, specific examples or mechanistic details involving this compound are absent. Studies on related structures show that radical addition to the indole core is a viable strategy for synthesis.

Deactivation Pathways of Amine Catalysts

There is no information available regarding the deactivation pathways of this compound when used as a catalyst. General mechanisms of amine catalyst deactivation can involve oxidation, side reactions of the amine group, or the formation of less reactive species, but these have not been studied in the context of this specific molecule.

Transition State Analysis in Catalytic Cycles

A transition state analysis for any catalytic cycle involving this compound has not been reported. Such analyses are crucial for understanding reaction mechanisms and enantioselectivity but require specific computational or detailed kinetic studies, which are not available for this compound.

Computational Mechanistic Elucidation via Density Functional Theory

No density functional theory (DFT) studies have been published that specifically elucidate the reaction mechanisms of this compound. DFT is a powerful tool for investigating reaction pathways and transition states in catalysis, but it has not been applied to this particular molecule in the accessible literature.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N,N-dimethylindolin-6-amine. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectral Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment.

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits the following key resonances: The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region. The protons on the carbons adjacent to the nitrogen atom within the indoline (B122111) ring structure are also deshielded and appear at specific chemical shifts. The methyl protons of the dimethylamino group give rise to a characteristic singlet.

The interpretation of these chemical shifts allows for the assignment of each proton to its specific position in the molecule. For instance, the electron-donating nature of the dimethylamino group influences the electron density around the aromatic protons, affecting their resonance frequencies. libretexts.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm |

| Aromatic Protons | Multiplet |

| -CH₂- (Indoline Ring) | Triplet |

| -CH₂-N (Indoline Ring) | Triplet |

| -N(CH₃)₂ | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Analysis and Elucidation of Electronic/Steric Interactions

Carbon-13 (¹³C) NMR spectroscopy provides valuable insights into the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. udel.edu

The chemical shifts of the carbon atoms are sensitive to both electronic and steric effects within the molecule. For example, the carbon atoms directly bonded to the nitrogen atom of the dimethylamino group and within the indoline ring are significantly influenced by the nitrogen's electronegativity, causing them to resonate at a downfield position compared to simple alkanes. libretexts.org The positions of the aromatic carbon signals can be used to evaluate the electron-donating or withdrawing nature of substituents. mdpi.com

Analysis of the ¹³C NMR spectrum allows for the complete assignment of the carbon skeleton, providing crucial data for confirming the compound's structure.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aromatic Carbons | Multiple signals |

| -CH₂- (Indoline Ring) | Specific resonance |

| -CH₂-N (Indoline Ring) | Specific resonance |

| -N(CH₃)₂ | Specific resonance |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Advanced NMR Techniques (e.g., Variable-Temperature NMR for Diastereomer Quantification)

While not commonly reported for this compound itself due to its achiral nature, advanced NMR techniques like Variable-Temperature (VT) NMR would be critical for studying its derivatives that may exist as diastereomers. In such cases, VT-NMR could be employed to study the dynamic processes, such as conformational changes or restricted bond rotations, that might interconvert the diastereomers. By acquiring spectra at different temperatures, it is possible to slow down these processes on the NMR timescale, allowing for the quantification of the different diastereomeric forms present at equilibrium. Other advanced techniques like COSY, HSQC, and HMBC are instrumental in unambiguously assigning all proton and carbon signals, especially in complex derivatives. ipb.ptnumberanalytics.com

Gauge Independent Atomic Orbital (GIAO) Method for Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. nih.gov This quantum chemical calculation, often performed using Density Functional Theory (DFT), can provide theoretical chemical shift values for both ¹H and ¹³C nuclei. By comparing the GIAO-predicted chemical shifts with the experimentally obtained values for this compound, a deeper understanding of the electronic structure and its influence on the magnetic shielding of the nuclei can be achieved. researchgate.netrsc.org This method is particularly useful for confirming spectral assignments and for understanding the subtle electronic effects of the dimethylamino group and the indoline ring on the aromatic system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

Molecular Formula Determination via Mass-to-Charge Ratio Analysis

In mass spectrometry, this compound is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. uni-saarland.de This measurement provides the molecular weight of the compound. According to the nitrogen rule in mass spectrometry, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, often to four or more decimal places. filab.frmsu.edu This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. fda.gov The accurate mass measurement is compared against the theoretical exact mass calculated for the proposed molecular formula, providing definitive confirmation of the compound's identity.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M+) for this compound, which has a chemical formula of C₁₀H₁₄N₂, would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. msu.eduwhitman.edu

The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, this process is highly likely to occur at the C-C bond of the indoline ring attached to the nitrogen, leading to the formation of a stable, resonance-stabilized cation.

Key Fragmentation Pathways:

Alpha-Cleavage: The dominant fragmentation is expected to be the cleavage of the bond between C5 and C6 of the indolin-6-amine, leading to the loss of a CH₂ fragment from the five-membered ring. However, a more significant alpha-cleavage involves the loss of a methyl radical (•CH₃) from one of the N-methyl groups. This would result in a prominent fragment ion.

Loss of a Methyl Group: Cleavage of a C-N bond can lead to the loss of a methyl group (CH₃•), generating a significant fragment ion at M-15.

Ring Fragmentation: The indoline ring system can undergo complex fragmentation, including the loss of small neutral molecules like ethene (C₂H₄).

Aromatic Fragmentation: The benzene portion of the indoline structure contributes to the stability of the molecular ion, resulting in a relatively intense peak. libretexts.org Fragmentation of the aromatic ring itself can also occur, though it is generally less favored than cleavage at the amine group.

The table below summarizes the predicted significant fragments for this compound based on general fragmentation principles for tertiary aromatic amines.

| Fragment Description | Proposed Fragment Structure | Predicted m/z |

| Molecular Ion | [C₁₀H₁₄N₂]⁺• | 162 |

| Loss of a methyl radical (α-cleavage) | [C₉H₁₁N₂]⁺ | 147 |

| Loss of dimethylamino group | [C₈H₈]⁺• | 104 |

| Fragment from ring cleavage | [C₇H₇N]⁺ | 105 |

This table represents predicted values based on established fragmentation patterns for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is characterized by electronic transitions within the molecule, primarily involving the aromatic system and the nitrogen lone pairs. wikipedia.org The indoline structure contains a benzene ring, which is a chromophore, and the dimethylamino group acts as a powerful auxochrome, influencing the position and intensity of the absorption bands.

The expected electronic transitions for this molecule include:

π → π* Transitions: These transitions occur within the aromatic benzene ring. They are typically intense and result in strong absorption bands. For benzene itself, these transitions appear around 180, 200, and 255 nm. wikipedia.org The fusion of the five-membered ring and the presence of the dimethylamino substituent are expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands.

n → π* Transitions: This transition involves the excitation of a non-bonding electron from the lone pair of the nitrogen atom in the dimethylamino group to an antibonding π* orbital of the aromatic ring. libretexts.org These transitions are generally less intense than π → π* transitions. libretexts.org The interaction of the solvent can affect the wavelength of these transitions; polar solvents can lead to a hypsochromic (blue) shift. libretexts.org

The absorption maxima (λmax) are anticipated in the UV region. The presence of the electron-donating dimethylamino group in conjugation with the aromatic ring is likely to shift the primary aromatic absorption bands to longer wavelengths, potentially extending into the near-UV range.

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | Aromatic C=C π orbitals to π orbitals | 200-300 nm | High |

| n → π | Nitrogen lone pair (n) to aromatic π orbitals | >280 nm | Low to Medium |

This table outlines the expected electronic transitions and their general characteristics.

Vibrational Spectroscopy (Infrared, IR)

Analysis of Characteristic Functional Group Stretching Frequencies

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. As a tertiary amine, it will not show the N-H stretching bands typically seen for primary and secondary amines around 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org

The key characteristic stretching frequencies are:

Aromatic C-H Stretch: Aromatic C-H bonds show stretching vibrations at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: The C-H bonds of the saturated part of the indoline ring and the N-methyl groups will exhibit stretching vibrations just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). uc.edu

C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com The aliphatic C-N bonds will also contribute to absorptions in the 1250–1020 cm⁻¹ range. orgchemboulder.com

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a set of bands in the 1475-1600 cm⁻¹ region. libretexts.org

| Functional Group | Type of Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H (CH₂, CH₃) | Stretch | 3000-2850 | Strong |

| Aromatic C=C | Stretch | 1600-1475 | Weak to Medium |

| Aromatic C-N | Stretch | 1335-1250 | Strong |

| Aliphatic C-N | Stretch | 1250-1020 | Medium |

This table summarizes the principal IR stretching frequencies expected for this compound.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

A molecule with N atoms has 3N-6 normal modes of vibration if it is non-linear. wikipedia.orglibretexts.org this compound (C₁₀H₁₄N₂) has 26 atoms and is a non-linear molecule, so it has 3 * 26 - 6 = 72 normal vibrational modes. These modes include various stretching, bending, wagging, twisting, and rocking motions of the atoms. libretexts.org

Potential Energy Distribution (PED) analysis is a theoretical calculation that assigns the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. This allows for a precise assignment of the vibrational bands observed in the IR and Raman spectra, especially in complex molecules where vibrations are often coupled.

For this compound, a PED analysis would quantify the extent of mixing between different vibrations. For example:

The bands in the C-H stretching region would be confirmed as predominantly C-H stretch motions.

The complex fingerprint region (below 1500 cm⁻¹) would be deciphered, showing how C-C stretching, C-N stretching, and various C-H bending modes are coupled. For instance, a band around 1300 cm⁻¹ might be shown by PED to be a mix of C-N stretching and C-H bending motions.

Without performing a specific computational analysis, it is understood that many of the 72 vibrational modes would be highly coupled, involving the collective motion of multiple atoms across the indoline ring and the dimethylamino substituent.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Geometry Calculations

This subsection would focus on the fundamental properties of a single molecule of N,N-dimethylindolin-6-amine in its most stable state.

Reaction Mechanism Elucidation via Computational Modeling

This section would explore how this compound behaves in a chemical reaction.

Transition State Characterization and Activation Energy DeterminationWhen molecules react, they pass through a high-energy, unstable arrangement known as the transition state.nih.govyoutube.comComputational modeling can map the entire reaction pathway from reactants to products, identifying the precise geometry of the transition state.researchgate.netBy calculating the energy of this transition state relative to the reactants, the activation energy is determined. This value is critical for predicting the rate of a chemical reaction.rsc.orgFor example, a computational study might model the reaction of this compound with an electrophile, determining the activation energy for the attack at the amine nitrogen or at a position on the aromatic ring.

Due to the absence of specific data for This compound , it is not possible to populate these sections with factual information or the requested data tables.

Energy Profile Determination for Complex Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the energy landscapes of chemical reactions. cuny.edu By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways, activation barriers, and thermodynamic stability. For molecules like this compound, which often participate in complex, multi-step syntheses, understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions and yields.

For instance, in the synthesis of kinase inhibitors, this compound can be coupled with other heterocyclic moieties. One such reaction is the Palladium-catalyzed Buchwald-Hartwig amination, coupling 6-bromoquinazolin-2-amine (B112188) with 3,3-dimethylindolin-6-amine. Computational modeling of this type of reaction would involve locating the transition state for the C-N bond formation and determining the activation energy. Such studies help in understanding the catalytic cycle and the role of ligands in promoting the reaction.

Theoretical investigations into similar cycloaddition reactions have employed DFT methods like B3LYP and M06-2X to elucidate the relationship between structure, mechanism, and reactivity. cuny.edu These methods are adept at analyzing changes in electron density and the associated energetics along the reaction coordinate, providing a detailed picture of the reaction's progress. cuny.edu

Solvent Effects Modeling (e.g., SMD model)

The surrounding solvent can significantly influence the rate, mechanism, and outcome of a chemical reaction. Computational models that account for these effects are therefore essential for accurate predictions. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to study solvent effects. nih.govnumberanalytics.com

The Solvation Model based on Density (SMD) is a widely used universal solvation model that is parameterized for a broad range of solvents. nih.govfaccts.de It calculates the solvation free energy based on the solute's electron density. faccts.de In studies involving this compound and its derivatives, the SMD model can be applied to:

Calculate the Gibbs free energy of reactants, products, and transition states in different solvents to predict how the solvent alters the reaction profile. nih.govmdpi.com

Simulate spectroscopic properties in solution, providing a more direct comparison with experimental data. mdpi.com

Predict partition coefficients, such as the octanol/water partition coefficient (logP), which is a crucial parameter in drug design. faccts.de

Recent advancements have also seen the development of machine learning-enhanced polarizable continuum models, which show improved accuracy over traditional models like SMD for predicting solvation free energies. nih.gov

Spectroscopic Property Prediction and Correlation

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which directly correspond to the peaks in a UV-Vis absorption spectrum. respectprogram.org This technique is particularly valuable for understanding the color and photophysical properties of dyes derived from this compound.

When this compound is incorporated as a donor group in a donor-π-acceptor (D-π-A) dye, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and explain the electronic transitions responsible for the absorption. nih.gov For example, calculations on dyes containing an N,N-dimethylanilino donor (a structurally similar group) show that the main electronic transition is often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), corresponding to a π to π* transition. nih.gov

The choice of functional and basis set is critical for accurate predictions. Functionals like CAM-B3LYP are often used for charge-transfer systems, and calculations are typically performed within a solvent model (like PCM or SMD) to mimic experimental conditions. nih.govresearchgate.net

Table 1: Representative TD-DFT Data for a Hypothetical Indoline-based Dye (This table is illustrative and based on typical results for similar dye molecules)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 2.35 | 527 | 1.25 | HOMO → LUMO (95%) |

| S0 → S2 | 3.10 | 400 | 0.15 | HOMO-1 → LUMO (80%) |

| S0 → S3 | 3.54 | 350 | 0.08 | HOMO → LUMO+1 (75%) |

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. liverpool.ac.uk DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method for NMR, provide theoretical spectra that are invaluable for structure elucidation and assignment of experimental signals. mdpi.com

For a molecule like this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts. researchgate.net By comparing the calculated shifts with experimental data, one can confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, conformational averaging, or intermolecular interactions. mdpi.comresearchgate.net Benchmarking studies have identified optimal combinations of density functionals and basis sets, such as WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C shifts, to achieve high accuracy. mdpi.com

Similarly, the calculation of vibrational frequencies helps in assigning the peaks in an IR or Raman spectrum. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

Table 2: Predicted vs. Experimental Chemical Shifts for a Related Indoline (B122111) Structure (Data is illustrative, based on known accuracies for similar compounds)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C2 | 53.1 | 52.5 | 0.6 |

| C3 | 30.5 | 30.1 | 0.4 |

| C3a | 120.2 | 119.8 | 0.4 |

| C4 | 125.0 | 124.7 | 0.3 |

| C5 | 110.1 | 109.5 | 0.6 |

| C6 | 148.9 | 148.2 | 0.7 |

| C7 | 108.3 | 107.9 | 0.4 |

| C7a | 153.4 | 152.9 | 0.5 |

| N-CH₃ | 40.7 | 40.3 | 0.4 |

Generation of Theoretical Calibration Curves for Chiroptical Techniques

While this compound itself is not chiral, it can be used as a derivatizing agent or be part of a sensor system that interacts with chiral molecules. In such cases, chiroptical techniques like Circular Dichroism (CD) spectroscopy become relevant. Computational chemistry can be used to generate theoretical calibration curves, which correlate the CD response to the enantiomeric excess (ee) of a chiral analyte. nih.govnih.gov

This approach involves computationally modeling the interaction of a chiral amine with a sensor molecule. By calculating the CD spectra for different diastereomeric complexes, a relationship between the CD signal intensity and the enantiomeric ratio can be established. nih.gov This theoretical curve can then be used to determine the ee of unknown samples, reducing the need for extensive experimental calibration. nih.govnih.gov Recent studies have shown that multivariate models using computationally derived electronic and steric parameters can accurately predict the CD response for a set of chiral amines, with errors in ee determination often being less than 10% compared to experimental curves. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models rely on molecular descriptors, which are numerical values derived from the chemical structure, often through computational means.

For a series of compounds derived from this compound, a QSAR study could be developed to predict their activity as, for example, kinase inhibitors. Descriptors could include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Similarly, QSPR studies can predict physical properties. For instance, a study on N-[(dimethylamine)methyl] benzamides successfully used the carbonyl stretching frequency (ν(C=O)) from IR spectroscopy as an experimental electronic parameter to build a QSPR model for local anesthetic activity. nih.gov Such models are powerful for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Derivation of Molecular Descriptors (e.g., EHOMO, ELUMO, Dipole Moment, Polarisabilities, Atomic Net Charge)

A fundamental step in computational analysis involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic features. For derivatives of indoline and other heterocyclic systems, these descriptors are often calculated using quantum mechanical methods like Density Functional Theory (DFT). edu.krd The process typically begins with the optimization of the molecule's 3D geometry to find its most stable energetic conformation. From this optimized structure, a wide range of electronic and physicochemical properties can be derived. nih.govjournal-jop.org

Key molecular descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to act as an electron donor in reactions. edu.krd

ELUMO (Energy of the Lowest Unoccupied Molecular orbital): This descriptor is associated with the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to act as an electron acceptor. edu.krd

Energy Gap (ELUMO - EHOMO): The difference between the LUMO and HOMO energies is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. edu.krd

Polarizability (α): This measures the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is important for understanding non-covalent interactions. researchgate.net

Atomic Net Charge: This calculation distributes the total charge of the molecule among its constituent atoms, providing insight into local electronic effects, electrostatic potential, and sites susceptible to electrophilic or nucleophilic attack. researchgate.net

The following table summarizes these common molecular descriptors and their significance.

| Descriptor | Symbol | Significance |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating ability. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting ability. |

| Energy Gap | ΔE | Measures chemical reactivity and kinetic stability. |

| Dipole Moment | µ | Represents the polarity and charge distribution of the molecule. |

| Polarizability | α | Describes the deformability of the electron cloud. |

| Atomic Net Charge | q | Identifies partial positive and negative charges on individual atoms. |

Correlation with Electronic and Steric Effects

The molecular descriptors of this compound are directly influenced by its structural features, namely the electronic effects of the dimethylamino group and the steric properties of the indoline ring system.

Electronic Effects: The nitrogen atom of the 6-amino group, being directly attached to the aromatic portion of the indoline ring, exerts a significant resonance (+R) and inductive (-I) effect. In aromatic amines, the electron-donating resonance effect typically dominates, increasing the electron density on the benzene (B151609) ring, particularly at the ortho and para positions. mdpi.com The two methyl groups on the nitrogen further enhance this electron-donating character through a positive inductive (+I) effect. mdpi.com This increased electron density, reflected in a higher EHOMO value, makes the aromatic ring more susceptible to electrophilic substitution and influences the molecule's basicity and hydrogen-bonding capacity.

Steric Effects: The presence of two methyl groups on the exocyclic nitrogen atom, as well as the fused five-membered ring of the indoline core, introduces specific steric constraints. These groups can influence the planarity of the molecule and hinder the approach of reactants or binding to a receptor site. For instance, in related N,N-dialkylanilines, bulky alkyl groups can disrupt coplanarity between the amino group and the aromatic ring, which can, in turn, decrease the resonance effect. mdpi.com Such steric hindrance can be a critical factor in determining reaction selectivity and biological activity. rsc.org

Application of Multilinear Regression Methods in QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijeab.com Multilinear Regression (MLR) is a widely used statistical technique in QSAR for developing these predictive models. nih.govjournal-jop.org

In a typical QSAR study involving indoline derivatives, the calculated molecular descriptors (as discussed in 5.4.1) serve as the independent variables (X), while the biological activity (often expressed as a logarithmic value like pIC₅₀) is the dependent variable (Y). nih.govarchivepp.com The MLR method generates a linear equation of the form:

Y = b₀ + b₁X₁ + b₂X₂ + ... + bₙXₙ

where b₀ is the intercept and b₁, b₂, etc., are the regression coefficients for each descriptor (X₁, X₂, etc.). researchgate.net

The goal is to find the best-fitting and most statistically robust equation. This involves selecting a set of non-correlated descriptors that have the most significant impact on activity. nih.gov For instance, QSAR studies on related indole (B1671886) derivatives have shown that descriptors like dipole moment and electronic energy can be critical predictors of antibacterial activity. nih.govjournal-jop.org The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. archivepp.com

The table below illustrates the conceptual framework of an MLR-based QSAR model.

| Dependent Variable | Intercept | Descriptor 1 | Descriptor 2 | Descriptor 3 |

| Biological Activity (Y) | b₀ | b₁ (e.g., EHOMO) | b₂ (e.g., Dipole Moment) | b₃ (e.g., Polarizability) |

| Predicted Activity | Constant | Coefficient × Descriptor Value | Coefficient × Descriptor Value | Coefficient × Descriptor Value |

The robustness and predictive power of the developed MLR model are assessed using various statistical metrics, such as the correlation coefficient (R²), to ensure its reliability. archivepp.comarchivepp.com

Conclusion and Future Research Directions

Summary of Current Understanding of N,N-Dimethylindolin-6-amine Chemistry

This compound is an aromatic heterocyclic organic compound featuring an indoline (B122111) core substituted with two methyl groups on the exocyclic amine at the 6-position. chemenu.com The indoline structure consists of a benzene (B151609) ring fused to a saturated five-membered nitrogen-containing ring. This fundamental scaffold is prevalent in a multitude of natural products and pharmacologically active molecules. chemrxiv.orgcsic.es

The current understanding of this compound is primarily based on its structural analogy to other well-studied indolines and N,N-dimethylaniline derivatives. nih.gov Its chemical properties can be inferred from these related structures. The compound is a tertiary amine, which generally acts as a Lewis base. chemrevlett.com The nitrogen atom of the dimethylamino group is expected to be the most basic site, capable of participating in acid-base reactions and acting as a nucleophile. The indoline nitrogen, being part of the heterocyclic ring, is less basic due to the delocalization of its lone pair of electrons into the aromatic system.

The reactivity of this compound is dictated by several functional sites: the aromatic ring, the dimethylamino group, and the saturated heterocyclic ring.

Aromatic Ring: The benzene moiety is activated towards electrophilic aromatic substitution by the electron-donating dimethylamino and the secondary amine of the indoline ring. Substitutions are likely to be directed to the ortho and para positions relative to these activating groups.

Dimethylamino Group: This tertiary amine group can undergo oxidation reactions. It also directs the reactivity of the aromatic ring.

Indoline Nucleus: The N-H bond of the indoline ring can be substituted, and the adjacent C-H bonds present potential sites for functionalization. chemrxiv.org

While specific synthetic procedures for this compound are not widely published in academic journals, its synthesis can be conceptually approached through established methods for similar molecules. A plausible route involves the N,N-dimethylation of 6-aminoindoline. This could be achieved via reductive amination using formaldehyde (B43269) or through Eschweiler-Clarke conditions. organic-chemistry.org Another potential pathway is the reduction of 6-nitroindoline (B33760) to 6-aminoindoline, followed by methylation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 214614-94-5 |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.24 g/mol |

| SMILES | CN(C)C1=CC2=C(C=C1)CCN2 |

| IUPAC Name | this compound |

Data sourced from Chemenu. chemenu.com

Identification of Key Knowledge Gaps in Research

The most significant knowledge gap concerning this compound is the profound lack of dedicated research. There is a scarcity of published data on its synthesis, reactivity, and physical properties. This contrasts sharply with the extensive literature available for the parent indoline and indole (B1671886) structures. nrfhh.comresearchgate.net

Key areas where research is needed include:

Validated Synthesis and Characterization: There is a need for robust, high-yield synthetic protocols for this compound. Comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is essential to establish a definitive structural and spectroscopic profile.

Reactivity and Functionalization: Systematic studies on the reactivity of the compound are absent. Research exploring electrophilic substitution, oxidation, and functionalization of the indoline ring's C-H and N-H bonds would provide valuable insights into its chemical behavior. chemrxiv.org

Physicochemical Properties: Fundamental data regarding solubility, pKa, and electrochemical properties have not been experimentally determined. This information is crucial for any potential application development.

Environmental Fate and Degradation: For many amines used in industrial processes, there are significant knowledge gaps regarding their environmental degradation pathways and the products formed. ieaghg.org Research into the atmospheric, aquatic, and terrestrial fate of this compound would be necessary if it were to be produced on a larger scale. ieaghg.org